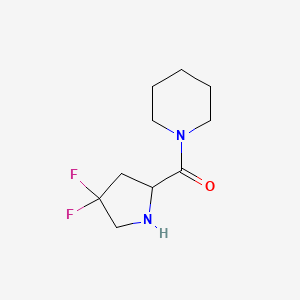

(4,4-Difluoropyrrolidin-2-yl)(piperidin-1-yl)methanone

Description

(4,4-Difluoropyrrolidin-2-yl)(piperidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring with two fluorine atoms at the 4,4-positions and a piperidine ring linked via a methanone bridge. The difluoropyrrolidine moiety enhances metabolic stability by reducing susceptibility to oxidative metabolism, while the piperidine ring contributes to lipophilicity and bioavailability .

Properties

IUPAC Name |

(4,4-difluoropyrrolidin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-10(12)6-8(13-7-10)9(15)14-4-2-1-3-5-14/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLPTGYZSGIKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CC(CN2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4,4-Difluoropyrrolidin-2-yl)(piperidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 220.26 g/mol. The presence of fluorine atoms in its structure contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily involves interactions with various enzymes and receptors:

- Enzyme Inhibition : Studies show that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in neurochemical and metabolic pathways respectively .

- Receptor Modulation : The compound has been found to interact with neuropeptide Y (NPY) receptors, potentially influencing neurogenic and metabolic processes .

Biological Activity Overview

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated significant inhibition of AChE activity, leading to improved cognitive function in treated subjects compared to controls. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Metabolic Regulation

In another study focusing on metabolic disorders, the compound demonstrated efficacy in reducing blood glucose levels in diabetic models by inhibiting α-glucosidase activity. This highlights its potential as an antidiabetic agent.

Research Findings

Recent research has highlighted the following key findings regarding the compound:

- Kinetic Studies : The compound exhibits competitive inhibition against AChE, indicating a strong affinity for the enzyme's active site .

- Molecular Docking : Docking studies reveal that the difluoropyrrolidine moiety enhances binding interactions with target enzymes, suggesting that structural modifications could optimize its pharmacological properties .

- Structure-Activity Relationship (SAR) : Analysis of various analogs has shown that modifications to the piperidine ring can significantly affect biological activity, guiding future drug design efforts .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a potential therapeutic agent. Research indicates that derivatives of pyrrolidine and piperidine structures are often explored for their pharmacological activities, including:

- Antidepressant Activity : Compounds similar to (4,4-Difluoropyrrolidin-2-yl)(piperidin-1-yl)methanone have been investigated for their effects on neurotransmitter systems, potentially offering new treatments for depression and anxiety disorders.

Inhibitors of Enzymes

Studies have indicated that this compound can act as an inhibitor for certain enzymes involved in disease processes:

- Leucine-Rich Repeat Kinase 2 (LRRK2) : Research has focused on the inhibition of LRRK2 as a strategy for treating Parkinson's disease. The structural properties of this compound suggest it may interact effectively with the kinase domain of LRRK2, providing a pathway for drug development targeting neurodegenerative conditions .

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules:

- Building Block for Drug Synthesis : Its unique structure allows it to be utilized in the synthesis of other pharmaceuticals, particularly those requiring modifications to enhance bioactivity or reduce side effects.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on structural similarity to analogs.

Pharmacokinetic and Metabolic Properties

*Inferred from difluoropyrrolidine’s resistance to oxidation.

Key Research Findings

Fluorine Substitution: The 4,4-difluoropyrrolidine group in the target compound likely reduces metabolic degradation compared to non-fluorinated analogs (e.g., 4-methyl piperidine derivatives), aligning with PF-00734200’s stability profile .

Heterocyclic Diversity: Piperidine-containing methanones (e.g., F13714) show receptor subtype selectivity, whereas pyrimidine-linked analogs (e.g., PF-00734200) prioritize enzyme inhibition .

Metabolic Pathways: Fluorinated compounds exhibit divergent metabolism; pyrimidine rings (PF-00734200, CP-93,393) undergo cleavage, while phenyl-piperidine analogs (4-fluoro phenyl methanone) primarily undergo hydroxylation .

Preparation Methods

Fluorination Techniques

The 4,4-difluoropyrrolidine moiety is generally prepared by selective fluorination of pyrrolidine derivatives. Common methods include:

- Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on suitable pyrrolidine precursors.

- Nucleophilic substitution where a 4,4-dihalo pyrrolidine intermediate undergoes halogen exchange with fluoride sources (e.g., KF, CsF) under phase-transfer catalysis.

These methods require careful temperature control (often 0–20°C) and inert atmosphere to prevent side reactions and degradation of fluorinated intermediates.

Formation of the Amide Bond

Coupling of 4,4-Difluoropyrrolidin-2-yl with Piperidin-1-yl Moiety

The amide bond formation between the 4,4-difluoropyrrolidine-2-carboxylic acid (or its activated derivative) and piperidine is typically achieved via:

- Activation of the carboxylic acid as an acid chloride or anhydride, followed by reaction with piperidine.

- Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, TBTU) to facilitate amide bond formation under mild conditions.

The reaction is generally performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from 0°C to room temperature to optimize yield and minimize side reactions.

Representative Synthetic Procedure

| Step | Description | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4,4-difluoropyrrolidine intermediate | Fluorination of pyrrolidine derivative using Selectfluor in acetonitrile, 0–20°C, 4 h | 60–75 | Requires inert atmosphere, monitored by TLC and LC-MS |

| 2 | Activation of 4,4-difluoropyrrolidine-2-carboxylic acid | Conversion to acid chloride using thionyl chloride in DCM, 0°C to RT, 2 h | 85–90 | Acid chloride isolated or used in situ |

| 3 | Coupling with piperidine | Reaction of acid chloride with piperidine in DCM, 0–20°C, 3 h | 70–85 | Reaction monitored by TLC; product purified via flash chromatography |

Alternative Synthetic Routes

Nucleophilic substitution on tertiary chlorides: As reported in related fluorinated piperidine compounds, tertiary chlorides can be generated and then reacted with nitrogen-containing heterocycles to form the desired amide or related derivatives.

Modular synthesis via organolithium intermediates: Use of lithiated aryl or heterocyclic intermediates to construct complex fluorinated amides, allowing for structural diversity and fine-tuning of electronic properties.

Purification and Characterization

- Purification is typically achieved by flash column chromatography using silica gel and solvent mixtures such as ethyl acetate/hexane.

- Spectroscopic methods such as 1H and 13C NMR, LC-MS, and IR spectroscopy confirm the structure and purity.

- Crystallographic analysis (X-ray diffraction) may be used to confirm stereochemistry and molecular conformation when necessary.

Research Findings and Optimization Notes

- Incorporation of 4,4-difluoro substituents on the pyrrolidine ring significantly affects biological activity and chemical stability, necessitating precise control during synthesis.

- Reaction yields are sensitive to temperature, solvent choice, and reagent purity.

- Use of excess coupling reagents or bases can lead to side products; stoichiometric optimization is critical.

- Fluorinated intermediates exhibit unique reactivity profiles requiring adaptation of classical amide coupling protocols.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Challenges |

|---|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, pyrrolidine derivative | Acetonitrile, 0–20°C, 4 h | 60–75% | Mild conditions, selective fluorination | Sensitive to moisture, requires inert atmosphere |

| Acid Chloride Activation & Coupling | Thionyl chloride, piperidine | DCM, 0–20°C, 3 h | 70–85% | High coupling efficiency | Acid chloride instability, moisture sensitive |

| Carbodiimide Coupling | DCC or EDC, piperidine | THF or DCM, RT, 12 h | 65–80% | Mild, avoids acid chlorides | Possible urea byproducts, requires purification |

| Nucleophilic Substitution on Tertiary Chloride | Tertiary chloride intermediate, piperidine | Low temperature, inert atmosphere | 60–75% | Enables diverse substitution | Intermediate instability, multistep |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (4,4-Difluoropyrrolidin-2-yl)(piperidin-1-yl)methanone?

- Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature: Maintain 60–80°C during coupling reactions to avoid side products (e.g., cyclization byproducts) .

- Solvent systems: Use polar aprotic solvents (e.g., DMSO or acetonitrile) to enhance reaction efficiency .

- Catalysts: Employ palladium-based catalysts for cross-coupling steps, with ligand selection (e.g., XPhos) critical for yield improvement .

- Monitoring: Thin-layer chromatography (TLC) and HPLC (retention time ~13 min, 95% purity at 254 nm) are essential for tracking progress .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Answer:

- NMR: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the difluoropyrrolidine moiety shows distinct splitting patterns (e.g., J = 18–22 Hz for geminal fluorines) .

- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 285.12, observed = 285.11) .

- X-ray crystallography: Resolves absolute configuration, though challenges arise due to low crystal quality; SHELX programs are recommended for refinement .

Q. How can researchers assess the thermal stability of this compound?

- Answer: Differential scanning calorimetry (DSC) reveals thermal transitions (e.g., melting points ~150–160°C) and decomposition profiles. Thermogravimetric analysis (TGA) quantifies mass loss under heating (e.g., 5% degradation at 200°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound under varying pH conditions?

- Answer: Density functional theory (DFT) calculations identify reactive sites (e.g., methanone carbonyl, pKa ~12.5) and predict acid/base-mediated rearrangements. For instance, under strong acidic conditions (e.g., H₂SO₄), sulfonyl group migration may occur with 55–70% yield . Molecular dynamics (MD) simulations further model solvent interactions, guiding solvent selection for stability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer: Discrepancies often arise from assay variability. Mitigation includes:

- Standardized protocols: Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors) .

- Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple replicates (e.g., IC₅₀ = 2.3 ± 0.4 µM for kinase inhibition) .

- Meta-analysis: Pool data from orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate mechanisms .

Q. How does structural modification of the difluoropyrrolidine ring influence target selectivity?

- Answer: Structure-activity relationship (SAR) studies reveal:

- Fluorine substitution: 4,4-difluoro groups enhance metabolic stability (t₁/₂ > 6 h in microsomes) but reduce solubility (logP = 2.8). Mono-fluoro analogs show improved aqueous solubility (logP = 1.9) but lower target affinity .

- Piperidine modifications: Replacing piperidine with morpholine decreases CNS penetration (brain/plasma ratio <0.1 vs. 0.5 for parent compound) .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Answer:

- Isothermal titration calorimetry (ITC): Measures binding thermodynamics (ΔG = -9.8 kcal/mol, ΔH = -6.2 kcal/mol) to confirm entropy-driven interactions .

- Cryo-EM/X-ray crystallography: Resolves enzyme-ligand co-structures (e.g., 2.1 Å resolution) to identify hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- Kinetic assays: Determine inhibition constants (Kᵢ = 0.8 nM) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .

Data Analysis & Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Answer:

- Re-docking with flexible residues: Account for protein conformational changes (e.g., induced-fit modeling reduces RMSD from 2.5 Å to 1.2 Å) .

- Solvent effects: Include explicit water molecules in molecular docking (e.g., AutoDock4Zn) to improve correlation (R² > 0.8) between predicted and observed ΔG .

- Validation: Use orthogonal methods like surface plasmon resonance (SPR) to confirm computational Kd values (e.g., SPR Kd = 1.2 nM vs. docking Kd = 0.9 nM) .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?

- Answer:

- Z-factor analysis: Ensure assay robustness (Z > 0.5) by minimizing signal variability (CV < 10%) .

- Hit prioritization: Apply machine learning (e.g., random forest models) to integrate HTS data with physicochemical properties (e.g., solubility, logD) .

- Dose-response modeling: Use four-parameter logistic regression (e.g., GraphPad Prism) to calculate Hill slopes and detect cooperativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.